![molecular formula C11H6F6O2 B13730900 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is an organofluorine compound characterized by the presence of multiple trifluoromethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid typically involves the reaction of trifluoromethyl-substituted precursors under controlled conditions. One common method includes the use of trifluoromethyl phenyl sulfone as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl groups and form the desired crotonic acid structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistent quality and purity of the final product .
化学反应分析
Types of Reactions
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and agrochemicals.
作用机制
The mechanism of action of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another trifluoromethyl-substituted compound used in cross-coupling reactions and as a building block in organic synthesis.
4-(Trifluoromethyl)phenylacetic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent and in various organic transformations.
Uniqueness
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is unique due to its multiple trifluoromethyl groups, which impart distinct chemical properties such as high stability, lipophilicity, and reactivity. These properties make it a valuable compound in various scientific and industrial applications .
属性
分子式 |
C11H6F6O2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
(E)-4,4,4-trifluoro-3-[4-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+ |
InChI 键 |
UVFXHIILLZWUNX-VMPITWQZSA-N |
手性 SMILES |
C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


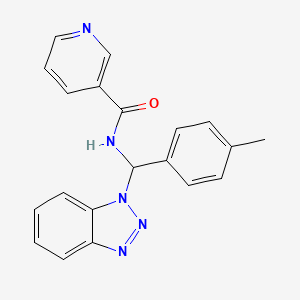

![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
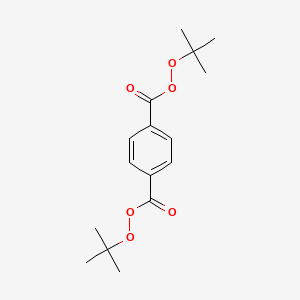
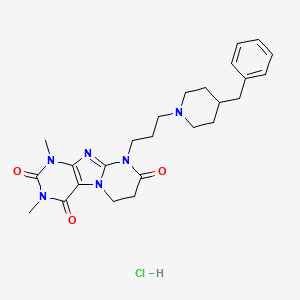
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)
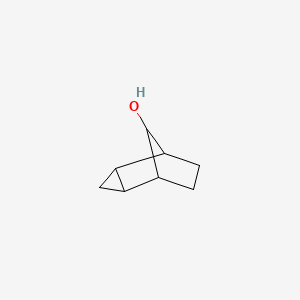
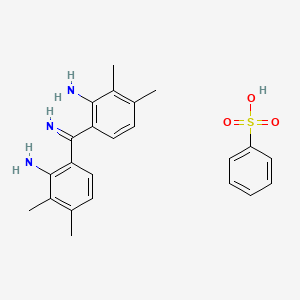
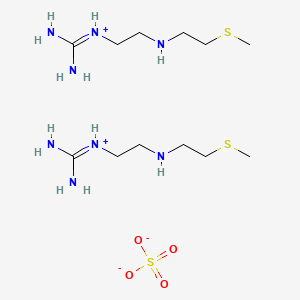
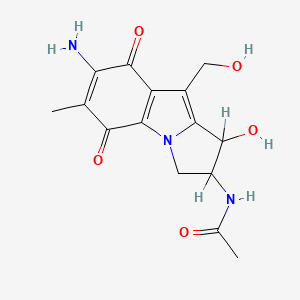
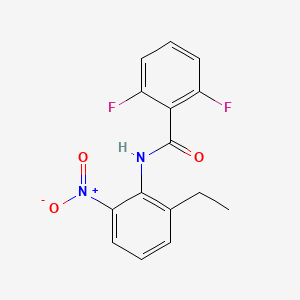
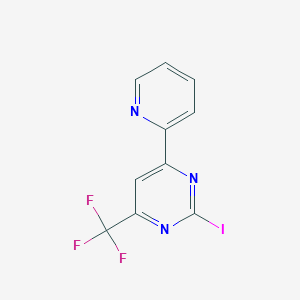

![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
